molecular formula C12H21NO3 B14375285 Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate CAS No. 89849-61-6

Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate

Cat. No.: B14375285
CAS No.: 89849-61-6
M. Wt: 227.30 g/mol
InChI Key: JPILNKSTGUMSSP-UHFFFAOYSA-N
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Description

Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate is an organic compound with a complex structure that includes an ester functional group, a hydroxyethanimidoyl moiety, and a hept-5-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate typically involves the esterification of 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethanimidoyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The double bond in the hept-5-enoate moiety can be reduced to form saturated derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated esters.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate involves its interaction with specific molecular targets. The hydroxyethanimidoyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-(N-hydroxyethanimidoyl)phenoxy)acetate
  • Ethyl 4-{4-[(1Z)-N-hydroxyethanimidoyl]-2-methoxyphenoxy}butanoate

Uniqueness

Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate is unique due to its specific structural features, such as the presence of a hept-5-enoate backbone and a hydroxyethanimidoyl group

Properties

CAS No.

89849-61-6

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

ethyl 3-(N-hydroxy-C-methylcarbonimidoyl)-6-methylhept-5-enoate

InChI

InChI=1S/C12H21NO3/c1-5-16-12(14)8-11(10(4)13-15)7-6-9(2)3/h6,11,15H,5,7-8H2,1-4H3

InChI Key

JPILNKSTGUMSSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC=C(C)C)C(=NO)C

Origin of Product

United States

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